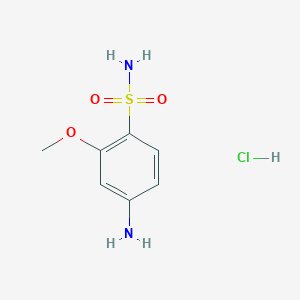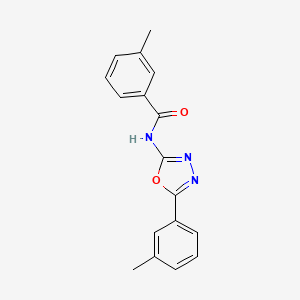
3-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). Benzamides and their derivatives have been found to exhibit a wide range of biological activities and are part of many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzamide group attached to a 1,3,4-oxadiazole ring and a methyl group. The exact structure would depend on the positions of these groups on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties of benzamides include a high boiling point and the ability to participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
3-methyl-N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have been explored for their potential anticancer properties. A study by Ravinaik et al. (2021) on a series of substituted benzamides, including compounds with a 1,3,4-oxadiazole structure, demonstrated moderate to excellent anticancer activity against various cancer cell lines. These findings suggest the compound's relevance in cancer research (Ravinaik et al., 2021).
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of various benzamide derivatives. For instance, Chau et al. (1982) synthesized derivatives from the reaction of methyl anthranilate with 1,3,4-oxadiazolin-5-ones, showcasing the compound's utility in creating heterocyclic structures (Chau et al., 1982).
Supramolecular Gelators
The compound and its derivatives have been investigated for their role in the formation of supramolecular gelators. Yadav and Ballabh (2020) synthesized a series of benzamide derivatives to study their gelation behavior, revealing insights into the role of methyl functionality in gelation (Yadav & Ballabh, 2020).
Photolytic Reactions
Studies have also examined the photolytic reactions of oxadiazoles, including the role of benzamide derivatives in these processes. Tsuge, Oe, and Tashiro (1977) investigated the photolysis of 1,3,4-oxadiazoles in alcohols, contributing to the understanding of their chemical behavior under light exposure (Tsuge et al., 1977).
Antimicrobial Properties
Some derivatives have shown promise in antimicrobial applications. Latthe and Badami (2007) synthesized N-aryl-4-(5-methyl-[l,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides and found higher antimicrobial activity in some compounds compared to reference drugs (Latthe & Badami, 2007).
Electrophysiological Activity
The compound's derivatives have been studied for their electrophysiological activity. Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, which exhibited potency in in vitro cardiac assays, indicating potential applications in electrophysiological studies (Morgan et al., 1990).
Wirkmechanismus
Target of Action
The primary targets of 3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide are currently unknown. This compound is a derivative of indole , which is known to bind with high affinity to multiple receptors . .
Mode of Action
As an indole derivative , it may interact with its targets in a similar manner to other indole compounds, which often act by binding to receptors and modulating their activity . .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The compound’s molecular weight is 225.2857 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Given its structural similarity to indole derivatives , it may have similar effects, such as modulating receptor activity and influencing various biological processes.
Eigenschaften
IUPAC Name |
3-methyl-N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-5-3-7-13(9-11)15(21)18-17-20-19-16(22-17)14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMPXBUULGMJSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2392430.png)

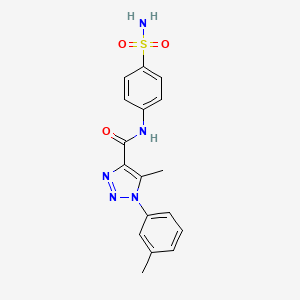
![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
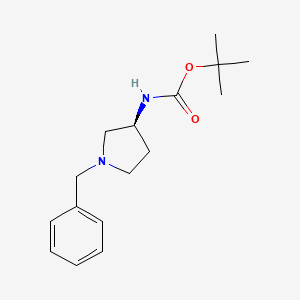


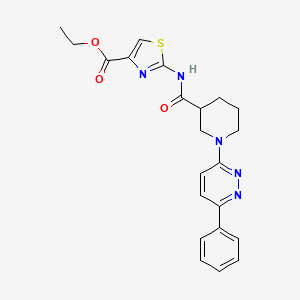
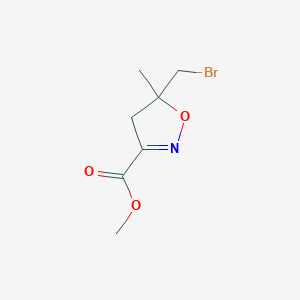
![1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392446.png)
![8-[[Bis(2-methoxyethyl)amino]methyl]-4-(6-chloro-2-oxochromen-3-yl)-7-hydroxychromen-2-one](/img/structure/B2392450.png)
